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Upon phage infection, cGAS/DncV-like nucleotidyltransferase (CD-NTase) enzymes are

activated, synthesizing cyclic oligonucleotide second messengers.[1][2] In many Type III

CBASS systems, the signaling molecule is a cyclic trinucleotide, such as 3',3',3'-c-AMP-AMP-

AMP (c-tri-AMP or cAAA).[3][4] This second messenger then binds to and activates an effector

protein, which executes an abortive infection response, typically by degrading cellular DNA or

disrupting the cell membrane, leading to cell death before the phage can complete its

replication cycle.[1][2] This altruistic suicide protects the broader bacterial population.

Comparative Genomics of c-tri-AMP Signaling
Systems
CBASS systems are widespread, found in over 10% of bacterial and archaeal genomes.[5][6] A

systematic analysis of 38,167 genomes identified 5,756 CD-NTase genes within 4,894

genomes, highlighting their prevalence.[7] The organization and composition of these systems

are highly diverse, leading to a classification system based on operon architecture.

Table 1: Distribution and Characteristics of Major CBASS Types
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CBASS Type
Typical Operon
Structure

Key Features
Prevalence
(across ~5,000
systems)

Common
Effector
Domains

Type I cyclase, effector
Minimal two-

gene system.
~42%

Transmembrane

proteins

(phospholipases)

Type II
cyclase, effector,

cap-E1/E2

Contains

ancillary genes

with ubiquitin-

associated

domains.

~23% SAVED, TIR

Type III

cyclase, effector,

cap-HORMA,

cap-Trip13

Often produces

cyclic

trinucleotides

(e.g., c-tri-AMP).

Contains

HORMA domain

and Trip13-like

ATPase ancillary

proteins.[8]

~25%

Endonucleases

(e.g., NucC,

Cap4), TIR

Type IV
cyclase, effector,

cap-TGT/QueC

Contains

ancillary genes

related to tRNA

modification.

~10%

NUDIX

hydrolase, 2TM

effectors

Data synthesized from Cohen et al., Nature Microbiology, 2020.[1][2][7][9]

The phylogenetic distribution of these systems varies, with Type III systems, the primary source

of c-tri-AMP signaling, being most abundant in Proteobacteria.[10]

Core Components of c-tri-AMP Signaling Pathways
Synthases: cGAS/DncV-like Nucleotidyltransferases
(CD-NTases)
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These enzymes are responsible for synthesizing c-tri-AMP from ATP upon sensing a phage

infection. The activation mechanism can be direct, through sensing of a phage component, or

indirect, mediated by ancillary proteins.[8]

Effector Proteins: The Executioners
Effector proteins are the ultimate actors in the CBASS pathway. They typically contain a sensor

domain that recognizes and binds the c-tri-AMP signal and an effector domain that carries out

the abortive infection function.

NucC: A restriction enzyme-like endonuclease that forms a homotrimer. Upon binding c-tri-

AMP, it oligomerizes into a hexamer, activating its dsDNA degradation activity.[1]

Cap4: A member of a large family of receptors that contains a SAVED (SMODS-associated

and fused to various effector domains) domain for cyclic oligonucleotide recognition and a

DNA endonuclease domain for its effector function.[11]

The specificity between the cyclic oligonucleotide and the effector is high. For example, some

Cap4 effectors are specifically activated by 3'3'3'-cAAA, while others recognize 3'3'3'-cAAG.

[11]

Signaling Pathway and Experimental Workflow
Diagrams
Below are diagrams illustrating the c-tri-AMP signaling pathway and the workflows for its study.
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Caption: Generalized c-tri-AMP signaling pathway in bacteria.
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Caption: Workflow for identification and characterization of c-tri-AMP systems.

Experimental Protocols
Protocol 1: Bioinformatic Identification of c-tri-AMP
Systems
This protocol outlines the computational steps to identify putative c-tri-AMP signaling operons

in bacterial and archaeal genomes.

Identify CD-NTase Homologs:

Use protein BLAST (BLASTp) to search genome databases (e.g., NCBI RefSeq) for

homologs of known c-tri-AMP producing CD-NTase enzymes.

Alternatively, use dedicated defense system databases like DefenseFinder, which

automates the detection of CBASS systems.[5]

Analyze Genomic Neighborhood:

For each significant hit, analyze the genes located 5-10 kb upstream and downstream.

Look for co-localized genes encoding proteins with known effector domains (e.g.,

Nuclease, TIR, Phospholipase) and ancillary domains (e.g., HORMA, Trip13, SAVED).[1]

[8]

Classify the System:

Based on the gene content and organization, classify the operon into one of the major

CBASS types (I-IV). Systems classified as Type III are strong candidates for producing c-

tri-AMP.[7]

Protocol 2: Quantification of c-tri-AMP by LC-MS/MS
This protocol is adapted from methods for other cyclic dinucleotides and provides a framework

for quantifying c-tri-AMP from bacterial cell extracts.[12][13][14]
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Nucleotide Extraction:

Harvest bacterial cells (~10^9 cells) by centrifugation.

Resuspend the pellet in an ice-cold extraction buffer (e.g., 50% acetonitrile, 50% water).

Lyse cells by bead beating or sonication.

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the nucleotides.

LC-MS/MS Analysis:

Chromatography: Use a reversed-phase C18 column suitable for polar analytes.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Run a gradient from 0% to 100% B over approximately 10-15 minutes to

separate nucleotides.

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple

Reaction Monitoring (MRM).

Parent Ion (Q1): m/z for c-tri-AMP.

Fragment Ion (Q3): A specific fragment ion resulting from the collision-induced

dissociation of c-tri-AMP.

Quantification: Use a standard curve generated with synthetic c-tri-AMP of known

concentrations to quantify the amount in the sample.

Protocol 3: In Vitro Effector Activation Assay (Nuclease
Activity)
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This protocol describes how to test if a purified effector protein is activated by c-tri-AMP to

degrade DNA.[15]

Protein Expression and Purification:

Clone the coding sequences for the CD-NTase (synthase) and the effector protein (e.g.,

NucC) into expression vectors.

Express the proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA

for His-tagged proteins).

c-tri-AMP Synthesis:

Incubate the purified CD-NTase with ATP and a suitable buffer containing MgCl₂ at 37°C.

Monitor the reaction by HPLC or LC-MS/MS to confirm c-tri-AMP production.

Purify the c-tri-AMP from the reaction mixture.

Nuclease Assay:

Prepare reaction mixtures containing:

A fixed amount of plasmid DNA (e.g., 200 ng).

Purified effector protein (e.g., 1 µM).

Varying concentrations of purified c-tri-AMP (or a control nucleotide).

Reaction buffer (e.g., Tris-HCl, MgCl₂).

Incubate the reactions at 37°C for 1 hour.

Analyze the results by running the samples on a 1% agarose gel. Degradation of the

plasmid DNA (disappearance of the plasmid band) indicates nuclease activation by c-tri-

AMP.
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The comparative genomics of c-tri-AMP signaling systems reveals a highly diverse and rapidly

evolving landscape of bacterial immunity. While centered on a conserved core logic of

synthase-signal-effector, these systems exhibit remarkable variety in their genetic architecture

and component parts. The provided data and protocols offer a foundational resource for

researchers to explore this fascinating area of molecular biology, identify novel defense

systems, and potentially develop new antimicrobial strategies that leverage or inhibit these

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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